molecular formula C16H11FN2O2 B2556603 (2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 325856-70-0

(2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No. B2556603
M. Wt: 282.274
InChI Key: CZQYPZNCLNJHJQ-MNDPQUGUSA-N
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Description

The compound “(2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide” is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring. This particular compound has a fluorophenyl group attached via an imine linkage, and a carboxamide group attached to the 3-position of the chromene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely show conjugation between the aromatic rings and the imine linkage, which could have implications for its chemical reactivity and photophysical properties .


Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, chromenes and their derivatives are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic aromatic substitution reactions, and the imine group can undergo hydrolysis to form a carbonyl and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity. The imine and carboxamide groups could participate in hydrogen bonding, which could influence the compound’s solubility and reactivity .

Future Directions

Future research on this compound could involve exploring its potential uses. For example, chromene derivatives have been studied for their potential biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects. The fluorophenyl group is also common in many pharmaceuticals, so this compound could have potential medicinal applications .

properties

IUPAC Name

2-(4-fluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O2/c17-11-5-7-12(8-6-11)19-16-13(15(18)20)9-10-3-1-2-4-14(10)21-16/h1-9H,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQYPZNCLNJHJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)F)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide

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